
5-Amino-2,3-dichloro-8-hydroxynaphthalene-1,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Amino-2,3-dichloro-8-hydroxynaphthalene-1,4-dione, also known as DCQ, is a synthetic compound that has been extensively studied for its potential use in various scientific research applications. It belongs to the class of naphthoquinone derivatives and has shown promising results in several studies for its unique properties.
Mechanism Of Action
The mechanism of action of 5-Amino-2,3-dichloro-8-hydroxynaphthalene-1,4-dione involves the generation of reactive oxygen species (ROS) and the inhibition of various enzymes involved in DNA replication and transcription. 5-Amino-2,3-dichloro-8-hydroxynaphthalene-1,4-dione has been found to induce oxidative stress in cancer cells, leading to DNA damage and apoptosis. In addition, 5-Amino-2,3-dichloro-8-hydroxynaphthalene-1,4-dione has also been found to inhibit the activity of topoisomerase II, which is essential for DNA replication, and NF-κB, which promotes the growth and survival of cancer cells.
Biochemical And Physiological Effects
5-Amino-2,3-dichloro-8-hydroxynaphthalene-1,4-dione has been found to have several biochemical and physiological effects. It has been found to induce apoptosis in cancer cells, inhibit the activity of topoisomerase II, and inhibit the activity of NF-κB. In addition, 5-Amino-2,3-dichloro-8-hydroxynaphthalene-1,4-dione has also been found to possess anti-inflammatory and anti-microbial properties. It has been found to inhibit the activity of COX-2, which is an enzyme that promotes inflammation, and to inhibit the growth of various bacteria and fungi.
Advantages And Limitations For Lab Experiments
5-Amino-2,3-dichloro-8-hydroxynaphthalene-1,4-dione has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized and purified. It has been extensively studied for its potential use in various scientific research applications. However, 5-Amino-2,3-dichloro-8-hydroxynaphthalene-1,4-dione also has some limitations. It is a toxic compound that requires careful handling and disposal. In addition, its mechanism of action is not fully understood, and further studies are needed to elucidate its potential use in various scientific research applications.
Future Directions
There are several future directions for the study of 5-Amino-2,3-dichloro-8-hydroxynaphthalene-1,4-dione. One potential direction is to further elucidate its mechanism of action and potential use in cancer research. Another potential direction is to study its potential use in other scientific research applications, such as anti-inflammatory and anti-microbial research. In addition, further studies are needed to evaluate the safety and toxicity of 5-Amino-2,3-dichloro-8-hydroxynaphthalene-1,4-dione and to develop more efficient synthesis methods.
Synthesis Methods
The synthesis of 5-Amino-2,3-dichloro-8-hydroxynaphthalene-1,4-dione involves the reaction of 2,3-dichloro-1,4-naphthoquinone with hydroxylamine hydrochloride and sodium acetate in acetic acid. The reaction yields 5-Amino-2,3-dichloro-8-hydroxynaphthalene-1,4-dione as a yellow solid, which is then purified by recrystallization. The purity of the compound can be confirmed by thin-layer chromatography and NMR spectroscopy.
Scientific Research Applications
5-Amino-2,3-dichloro-8-hydroxynaphthalene-1,4-dione has been extensively studied for its potential use in various scientific research applications. It has been found to possess anti-tumor, anti-inflammatory, and anti-microbial properties. In cancer research, 5-Amino-2,3-dichloro-8-hydroxynaphthalene-1,4-dione has shown promising results as a potential chemotherapeutic agent. It has been found to induce apoptosis in cancer cells by inhibiting the activity of topoisomerase II, which is an essential enzyme for DNA replication. In addition, 5-Amino-2,3-dichloro-8-hydroxynaphthalene-1,4-dione has also been found to inhibit the activity of NF-κB, which is a transcription factor that promotes the growth and survival of cancer cells.
properties
CAS RN |
116133-08-5 |
|---|---|
Product Name |
5-Amino-2,3-dichloro-8-hydroxynaphthalene-1,4-dione |
Molecular Formula |
C10H5Cl2NO3 |
Molecular Weight |
258.05 g/mol |
IUPAC Name |
5-amino-2,3-dichloro-8-hydroxynaphthalene-1,4-dione |
InChI |
InChI=1S/C10H5Cl2NO3/c11-7-8(12)10(16)6-4(14)2-1-3(13)5(6)9(7)15/h1-2,14H,13H2 |
InChI Key |
AHIYWLCWYLPNLP-UHFFFAOYSA-N |
SMILES |
C1=CC(=C2C(=C1N)C(=O)C(=C(C2=O)Cl)Cl)O |
Canonical SMILES |
C1=CC(=C2C(=C1N)C(=O)C(=C(C2=O)Cl)Cl)O |
synonyms |
1,4-Naphthoquinone imine, 6,7-dichloro-5,8-dihydroxy- (6CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



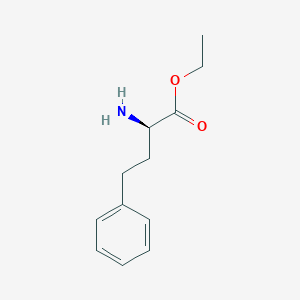
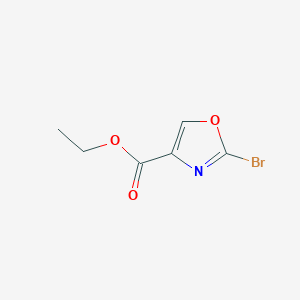
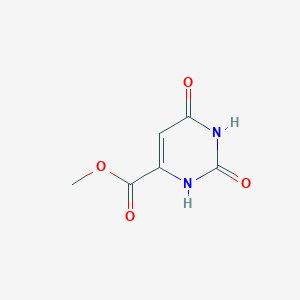
![(1S,4S)-2-Oxa-5-azabicyclo[2.2.1]heptane hydrochloride](/img/structure/B44783.png)
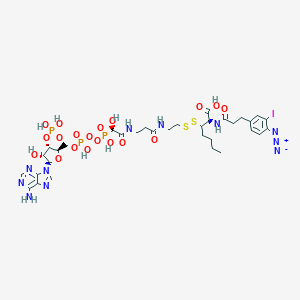
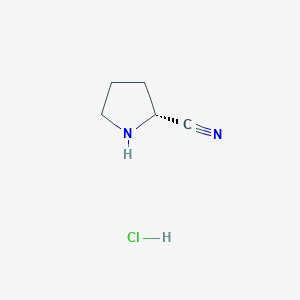

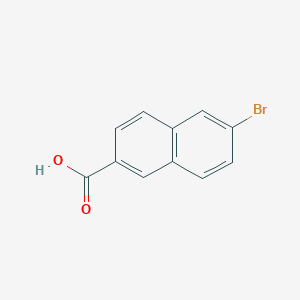
![5-methoxy-2-[[(4-methoxy-3,5-dimethyl-2-pyridinyl)methyl]thio]-1H-imidazo[4,5b]pyridine](/img/structure/B44797.png)
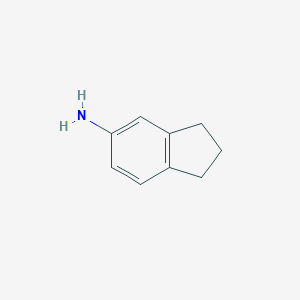
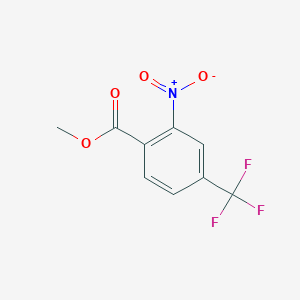
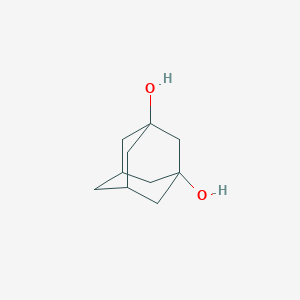
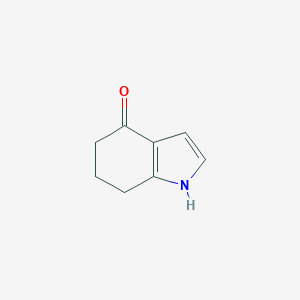
![(10,13-Dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl) 4-methylbenzenesulfonate](/img/structure/B44807.png)